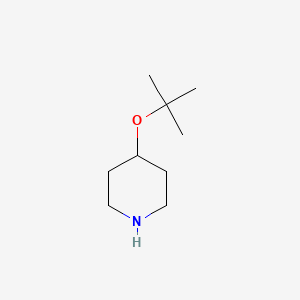

4-(Tert-butoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOANNJQFHJONSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Conformational Landscape: A Technical Guide to the Crystal Structure Analysis of 4-(Tert-butoxy)piperidine Derivatives

Abstract

The 4-(tert-butoxy)piperidine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties and modulate biological activity. Its conformational intricacies, however, present a significant challenge to drug design and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystal structure analysis of this compound derivatives. By integrating experimental rigor with field-proven insights, this guide details the critical steps from crystallization to advanced structural elucidation, empowering researchers to unlock the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a cornerstone of many successful pharmaceuticals due to its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that can effectively probe biological space. The introduction of a bulky tert-butoxy group at the 4-position serves several strategic purposes in drug design. It can act as a lipophilic handle to enhance membrane permeability, serve as a steric shield to prevent unwanted metabolic transformations, and lock the piperidine ring into specific chair conformations, thereby reducing the entropic penalty upon binding to a biological target.

However, the conformational flexibility of the piperidine ring, coupled with the steric demands of the tert-butoxy group, can lead to complex solid-state behaviors, including polymorphism and the formation of various solvates and hydrates. A thorough understanding of the three-dimensional structure at the atomic level is therefore paramount for establishing robust structure-activity relationships (SAR) and ensuring the development of drug candidates with optimal and reproducible biopharmaceutical properties. This guide provides a roadmap for achieving that understanding through rigorous crystal structure analysis.

The Art and Science of Crystallization

The journey to a high-resolution crystal structure begins with the challenging yet crucial step of obtaining single crystals of sufficient quality for X-ray diffraction analysis. The conformational flexibility of the piperidine ring and the often-lipophilic nature of its derivatives can make crystallization a non-trivial pursuit.

Foundational Principles of Crystallization for Piperidine Derivatives

The goal of crystallization is to slowly and systematically reduce the solubility of the molecule, encouraging the ordered assembly of molecules into a crystal lattice rather than amorphous precipitation. Key variables to meticulously control include:

-

Solvent Selection: The choice of solvent is critical. A good solvent system will dissolve the compound at a higher temperature and allow for slow supersaturation as the temperature is lowered or as a less-soluble anti-solvent is introduced. For this compound derivatives, a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene) should be screened.

-

Supersaturation: This is the driving force for crystallization. It can be achieved through various methods, including slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion.

-

Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation and disrupt crystal growth.

Step-by-Step Experimental Protocol: Vapor Diffusion Crystallization

Vapor diffusion is a highly effective and widely used technique for the crystallization of small molecules.

Materials:

-

Compound of interest (highly purified)

-

A selection of solvents for solubility screening (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small glass vials (e.g., 2 mL)

-

Larger glass jar or beaker with a tight-fitting lid

-

Syringes and filters

Procedure:

-

Solubility Screening: Determine the solubility of your compound in a range of solvents. The ideal solvent will fully dissolve the compound at a moderate concentration.

-

Prepare the Inner Vial: Dissolve 2-5 mg of the compound in 0.5 mL of the chosen solvent in a small, open vial.

-

Prepare the Outer Reservoir: In a larger, sealable jar, add 2-3 mL of a less-soluble "anti-solvent" in which your compound has poor solubility.

-

Incubation: Place the small vial containing your compound solution inside the larger jar, ensuring the liquid levels are such that the inner vial will not tip over. Seal the jar tightly.

-

Slow Diffusion: Over hours to days, the vapor from the anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the solubility of your compound and inducing crystallization.

-

Monitoring: Monitor the vial periodically for the appearance of single crystals.

Caption: Workflow for single-crystal growth by vapor diffusion.

Unveiling the Third Dimension: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in the solid state.

The Core Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern.[1] By measuring the positions and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be reconstructed. From this electron density map, the positions of the individual atoms can be determined, yielding a precise molecular structure.

Experimental Workflow: From Crystal to Structure

1. Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.

3. Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

5. Structure Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for any unusual bond lengths or angles and ensuring that all atoms have been correctly assigned.

Interpreting the Crystal Structure: Key Insights for Drug Discovery

The final crystal structure provides a wealth of information that is invaluable for drug discovery and development.

Conformational Analysis of the Piperidine Ring

The piperidine ring in this compound derivatives typically adopts a chair conformation to minimize steric strain.[2] The bulky tert-butoxy group will strongly prefer to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The precise chair conformation, including any subtle distortions, can be quantified by measuring the puckering parameters of the ring.

Intermolecular Interactions and Crystal Packing

The way in which molecules pack in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. A detailed analysis of these interactions can provide insights into the solid-state properties of the compound, including its melting point, solubility, and stability. In the absence of strong hydrogen bond donors, the crystal packing of this compound derivatives is often dominated by weaker C-H···O interactions and van der Waals forces.

Structure-Activity Relationship (SAR) and Rational Drug Design

The experimentally determined three-dimensional structure of a this compound derivative can be used to rationalize its biological activity. By docking the crystal structure into the active site of its biological target, key binding interactions can be identified. This information can then be used to guide the design of new analogs with improved potency and selectivity.

Complementary Techniques for a Holistic Understanding

While single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, a comprehensive understanding of the compound's properties requires the use of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound in solution and for providing insights into its dynamic conformational behavior. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the connectivity of the atoms.[3] Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, which can be used to infer the preferred conformation of the molecule in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.[3] The characteristic vibrational frequencies of the C-O-C ether linkage of the tert-butoxy group and the C-N bond of the piperidine ring can be readily identified.

Computational Modeling

In conjunction with experimental data, computational modeling can provide valuable insights into the conformational preferences and electronic properties of this compound derivatives.[3] Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and to calculate its vibrational frequencies, which can be compared with the experimental FT-IR spectrum.[3]

Data Presentation: A Case Study

To illustrate the application of the principles outlined in this guide, a hypothetical crystal structure analysis of a novel this compound derivative is presented below.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₃NO₂ |

| Formula Weight | 249.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.12(1) |

| Volume (ų) | 1489.1(5) |

| Z | 4 |

| R-factor (%) | 4.2 |

Table 1: Crystallographic data for a hypothetical this compound derivative.

Conclusion: From Structure to Strategy

The crystal structure analysis of this compound derivatives is a critical component of modern drug discovery. A high-resolution crystal structure provides an unprecedented level of detail about the three-dimensional conformation and intermolecular interactions of these important molecules. This information is essential for understanding their structure-activity relationships, for guiding the design of new and improved drug candidates, and for ensuring the development of robust and reproducible solid forms. By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of crystallizing and structurally characterizing these versatile compounds, thereby accelerating the journey from a promising lead molecule to a life-saving therapeutic.

References

-

Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. [Link]

- Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.

-

Small Molecule X-ray Crystallography. NC State University. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. ResearchGate. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. International Union of Crystallography Journals. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-(Tert-butoxy)piperidine

[1]

Executive Summary

4-(Tert-butoxy)piperidine (CAS: 178312-67-9) is a specialized heterocyclic intermediate critical in the synthesis of kinase inhibitors (e.g., MK2 pathway) and PARP inhibitors.[1][2][3][4][5] Its structure features a secondary amine capable of diverse functionalization and a bulky tert-butoxy ether group that imparts specific lipophilic characteristics while maintaining metabolic stability.[1]

This guide addresses the solubility challenges associated with this amphiphilic scaffold. Unlike simple piperidines, the tert-butoxy moiety significantly alters solvation thermodynamics, necessitating a tailored approach to solvent selection for reaction optimization, extraction, and crystallization.

Part 1: Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, one must understand the competing forces within the molecule.

Structural Determinants[1][6]

-

Secondary Amine (

): Dominates polarity.[1] In its free base form, it accepts hydrogen bonds; in its salt form (e.g., Hydrochloride), it is an ionic species highly soluble in water and polar protic solvents. -

Tert-Butoxy Group: A bulky, lipophilic domain.[1] It disrupts the hydrogen bonding network of water, reducing aqueous solubility of the free base compared to unsubstituted piperidine. It enhances solubility in chlorinated and ethereal solvents.

Solubility Landscape Table

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by standard processing conditions for piperidine derivatives.

Table 1: Solubility Profile of this compound

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Mechanistic Insight |

| Polar Protic | Water | Low / Sparingly Soluble | High | Ionic dipole interactions drive salt solubility.[1] |

| Methanol (MeOH) | High | High | Amphiphilic nature matches MeOH's OH group and alkyl chain. | |

| Chlorinated | Dichloromethane (DCM) | High | Low | DCM solvates the lipophilic t-butoxy/piperidine ring well.[1] |

| Chloroform | High | Low | Excellent for free base extraction.[1] | |

| Polar Aprotic | Acetonitrile (ACN) | High | Moderate | Preferred for S_N2 reactions (e.g., with alkyl halides). |

| DMSO / DMF | High | High | Universal solvents; difficult to remove (high BP). | |

| Esters/Ethers | Ethyl Acetate (EtOAc) | High | Very Low | Standard extraction solvent for the free base. |

| THF | High | Low | Good reaction solvent; salt may crash out.[1] | |

| Non-Polar | Toluene | Moderate | Insoluble | Useful for high-temp reactions; salt is insoluble.[1] |

| Hexanes/Heptane | Low | Insoluble | Anti-solvent for crystallization.[1] |

Process Note: The HCl salt is the typical commercial form due to stability. To use it in non-polar organic reactions, you must perform a "free-basing" step (neutralization) in situ or prior to reaction.[1]

Part 2: Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Equilibrium Method)

Objective: To determine the precise saturation point of this compound in a specific solvent for process scale-up.

Reagents:

-

Target Solvent (HPLC Grade).

-

0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

Workflow:

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a clear HPLC vial.

-

Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at ambient temperature (

). -

Visual Check:

-

Filtration: Filter the supernatant through a 0.45 µm filter into a pre-weighed vial.

-

Gravimetric Analysis (Self-Validation): Evaporate the solvent under nitrogen flow or vacuum.[1] Weigh the residue.

-

Calculation:

-

-

Purity Check (Optional): Re-dissolve residue in MeOH and run HPLC to ensure no degradation occurred during solvation (validates stability).

Protocol B: Acid/Base "Swing" Extraction

Objective: To isolate pure this compound from reaction byproducts using its pH-dependent solubility switch.

-

Dissolution: Dissolve crude mixture in DCM or Ethyl Acetate .

-

Acid Wash: Extract organic layer with 1M HCl (aq) .

-

Chemistry: The amine protonates (

), becoming water-soluble.[1] Impurities (non-basic) remain in the organic layer.

-

-

Separation: Discard the organic layer (contains impurities). Keep the aqueous acidic layer.

-

Basification: Cool aqueous layer to

. Slowly add 10% NaOH or Sat.-

Chemistry: The salt deprotonates, regenerating the lipophilic free base. The solution will become cloudy/oily.

-

-

Extraction: Extract the aqueous mixture with DCM (

). -

Drying: Dry combined organics over

, filter, and concentrate.

Part 3: Visualizing the Process Logic

Diagram 1: Solubility Decision Tree for Reaction Optimization

This decision tree guides the chemist in selecting the correct solvent system based on the starting form of the material (Salt vs. Free Base).

Figure 1: Solvent selection logic based on the ionic state of this compound.[1]

Diagram 2: Purification Workflow (Acid/Base Swing)

This flowchart visualizes the purification protocol described in Section 2.2, highlighting the phase transfer mechanism.

Figure 2: Purification via pH-dependent solubility switching (Acid/Base Extraction).[1]

References

-

Google Patents . (2016). US9458175B2 - MK2 inhibitors and uses thereof.[1] Retrieved February 4, 2026, from

-

Google Patents . (2009). WO2009093032A1 - Phthalazinone derivatives.[1] Retrieved February 4, 2026, from

-

Accela Chem . (n.d.). Product Information: this compound (CAS 178312-67-9).[1][2][3][4] Retrieved February 4, 2026, from [Link]

Sources

- 1. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38764-51-1,4-(S-Methylsulfonimidoyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1394041-88-3,2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 956183-13-4,N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 2172070-19-6_CAS号:2172070-19-6_5-(1-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxamide - 化源网 [m.chemsrc.com]

Molecular weight and formula of 4-(Tert-butoxy)piperidine

An In-Depth Technical Guide to 4-(Tert-butoxy)piperidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. While not as extensively documented as some of its analogues, its unique structural features—a piperidine ring functionalized with a sterically bulky tert-butoxy group—suggest significant potential as a building block in the design of novel molecules. This document will cover the fundamental physicochemical properties, including its molecular formula and weight, and delve into prospective synthetic strategies, characteristic reactivity, and potential applications in drug discovery and materials science. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical considerations for the handling and utilization of this compound.

Introduction: The Piperidine Scaffold and the Role of the Tert-butoxy Group

The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial biological interactions. The functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as its lipophilicity, basicity, and metabolic stability.

The introduction of a tert-butoxy group at the 4-position of the piperidine ring imparts a unique set of characteristics. The bulky tert-butyl group can introduce significant steric hindrance, which can be strategically employed to influence the conformation of the piperidine ring, direct reaction pathways, and modulate interactions with biological targets. Furthermore, the ether linkage of the tert-butoxy group is generally stable under a range of chemical conditions, making it a robust functional group for multi-step syntheses.

This guide aims to provide a detailed exploration of this compound, from its basic molecular attributes to its potential as a versatile synthetic intermediate.

Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound in the public domain, the following properties are based on theoretical calculations and comparison with analogous structures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | Calculated |

| Molecular Weight | 157.25 g/mol | Calculated |

| IUPAC Name | This compound | |

| CAS Number | Not readily available | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy |

| Boiling Point | Estimated to be in the range of 180-220 °C | Analogy |

| Solubility | Expected to be soluble in a wide range of organic solvents | Analogy |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic disconnections. A common and logical approach involves the formation of the ether linkage between a suitable piperidine precursor and a source of the tert-butyl group.

Williamson Ether Synthesis Approach

A primary route to this compound is via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would likely proceed from 4-hydroxypiperidine.

Experimental Protocol: Synthesis of this compound

-

Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions. A common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later.

-

Formation of the Alkoxide: The protected 4-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the corresponding alkoxide.

-

Reaction with a Tert-butylating Agent: A tert-butylating agent, such as tert-butyl bromide, is added to the reaction mixture. The alkoxide displaces the bromide in an SN2 reaction to form the tert-butyl ether. Due to the steric hindrance of the tert-butyl group, this reaction may require elevated temperatures.

-

Deprotection: The Cbz protecting group is removed by hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, to yield the final product, this compound.

Caption: A representative synthetic workflow for this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the secondary amine of the piperidine ring. This nitrogen atom is nucleophilic and can undergo a variety of reactions, making the molecule a valuable building block in organic synthesis.

N-Alkylation and N-Acylation

The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in the construction of more complex molecules, particularly in the context of drug discovery where modification of the nitrogen substituent can significantly impact biological activity.

Use as a Ligand in Coordination Chemistry

Piperidine derivatives are known to act as ligands for various metal centers. The presence of the tert-butoxy group could influence the coordination properties of this compound, potentially leading to the formation of catalysts with unique reactivity and selectivity.

Potential Applications in Drug Discovery and Materials Science

While specific applications of this compound are not yet widely reported, its structural motifs suggest several areas of potential utility.

-

Medicinal Chemistry: The piperidine scaffold is a privileged structure in medicinal chemistry. The introduction of a tert-butoxy group can enhance lipophilicity, which may improve a drug candidate's ability to cross cell membranes. The steric bulk can also be used to probe the binding pockets of enzymes and receptors, potentially leading to more potent and selective inhibitors.

-

Materials Science: The incorporation of piperidine derivatives into polymers and other materials can impart desirable properties such as thermal stability and altered solubility. The tert-butoxy group could contribute to the creation of materials with specific hydrophobic or conformational characteristics.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, and multiplets for the protons of the piperidine ring. The chemical shifts of the piperidine protons would be influenced by the electron-withdrawing effect of the oxygen atom.

-

¹³C NMR: Distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be expected, in addition to the signals for the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight would be observed. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: Characteristic C-O stretching vibrations for the ether linkage and N-H stretching for the secondary amine would be present.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is expected to be a skin and eye irritant. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents a potentially valuable yet underexplored building block for organic synthesis. Its combination of a conformationally significant piperidine ring and a sterically demanding, chemically robust tert-butoxy group offers intriguing possibilities for the design of novel pharmaceuticals and materials. While detailed experimental data on this specific compound is sparse, this guide provides a solid theoretical foundation for its synthesis, reactivity, and potential applications, encouraging further investigation into its chemical space.

References

Methodological & Application

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

An In-Depth Guide to the Suzuki-Miyaura Coupling of N-Boc-4-Piperidyl Boronic Esters: Applications and Protocols for Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for designing ligands that interact with biological targets. When coupled with an aromatic or heteroaromatic system at the 4-position, the resulting 4-arylpiperidine motif becomes a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][2] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4]

This guide focuses on a key application of this reaction: the synthesis of 4-arylpiperidines using N-Boc protected piperidine boronic acid derivatives, specifically tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (commonly known as N-Boc-piperidine-4-boronic acid pinacol ester). We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The use of the tert-butoxycarbonyl (Boc) protecting group is crucial, as it deactivates the piperidine nitrogen, preventing side reactions and catalyst poisoning, while allowing for straightforward deprotection in later synthetic steps.[5][6] The pinacol ester form of the boronic acid provides enhanced stability, making the reagent easier to handle and store compared to the corresponding free boronic acid.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with the active Palladium(0) catalyst, which undergoes oxidative addition with the aryl or heteroaryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex.[9][10] This is often the rate-limiting step of the cycle.

-

Transmetalation : This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the organoboron compound by a base (e.g., K₂CO₃, K₃PO₄).[11] The base reacts with the N-Boc-piperidine-4-boronic acid pinacol ester to form a more nucleophilic boronate species, which facilitates the transfer of the piperidyl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.[11][12]

-

Reductive Elimination : In the final step, the two organic groups (the aryl group and the piperidyl group) on the palladium center couple, forming the desired C-C bond of the 4-arylpiperidine product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13][14]

Experimental Protocol: Synthesis of tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a commercially available aryl bromide with N-Boc-piperidine-4-boronic acid pinacol ester.

Materials and Reagents:

-

Aryl Halide: 4-Bromoanisole (1.0 equiv)

-

Boronic Ester: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (e.g., 1.0 mmol, 187 mg), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol, 373 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.02 mmol, 16.3 mg). Then, add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

Optimization of Key Reaction Parameters

Achieving high yields in Suzuki-Miyaura couplings often requires careful optimization of several interdependent parameters.[15][16] The choice of catalyst, ligand, base, and solvent can dramatically influence reaction efficiency, rate, and selectivity.

| Parameter | Common Choices & Rationale | Potential Issues |

| Palladium Catalyst | Pd(PPh₃)₄: A classic, versatile choice.[3] Pd(dppf)Cl₂: Excellent for a broad range of substrates, often providing higher yields.[17] Pd₂(dba)₃ with Ligand: Allows for flexible ligand screening. | Catalyst deactivation (air sensitivity). Low turnover for challenging substrates. High catalyst loading may be required.[18] |

| Ligand | Triphenylphosphine (PPh₃): Standard, cost-effective. Buchwald Ligands (e.g., XPhos, SPhos): Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination, enabling coupling of less reactive halides (e.g., chlorides).[9] | Ligand can be expensive. Steric hindrance may sometimes slow the reaction. |

| Base | K₂CO₃: A moderately strong, inexpensive base, widely effective.[13] K₃PO₄: A stronger base, often used for less reactive aryl chlorides or hindered substrates.[9] Cs₂CO₃ / CsF: Highly effective but more expensive; used in difficult couplings. | Base-sensitive functional groups on substrates may be compromised. Insufficiently strong base can lead to slow or incomplete reaction. |

| Solvent System | Toluene, Dioxane, or DME with Water: Biphasic systems are common. Water aids in dissolving the inorganic base and facilitates transmetalation.[13] Anhydrous (e.g., THF, Dioxane): Can be used with bases like CsF. | Poor solvent choice can lead to low solubility of reagents or catalyst precipitation. High temperatures can cause solvent degradation. |

| Temperature | 60-110 °C: Most reactions require heating to overcome the activation energy for oxidative addition.[16] | Temperatures that are too high can lead to side reactions or catalyst decomposition. Temperatures that are too low result in slow reaction rates. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction utilizing N-Boc-piperidine-4-boronic acid pinacol ester is an indispensable tool for the modern medicinal chemist. It provides a robust, reliable, and highly functional group-tolerant method for synthesizing the valuable 4-arylpiperidine scaffold.[19][20] By understanding the core principles of the catalytic cycle and systematically optimizing key reaction parameters—catalyst, base, and solvent—researchers can efficiently construct complex molecular architectures en route to novel therapeutics. The stability afforded by the Boc protecting group and the pinacol ester ensures that this building block remains a go-to reagent in the drug discovery and development pipeline.

References

- University of California, Berkeley. (2014, February 6). The Suzuki Reaction.

-

Chemler, S. R., & Lynch, S. M. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters. Retrieved from [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Chemler, S. R., & Lynch, S. M. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014, March 31). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Scott Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Retrieved from [Link]

- Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings.

-

MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Retrieved from [Link]

-

IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 28). The Crucial Role of Boronic Acid Pinacol Esters in Modern Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. youtube.com [youtube.com]

- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 16. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

Application Note: Synthesis of Spirocyclic Compounds from 4-Piperidone Precursors

Abstract & Strategic Value

Spirocyclic piperidines represent a "privileged scaffold" in modern drug discovery. Unlike flat, aromatic-heavy compounds, these sp3-rich architectures offer distinct vectors for exploring chemical space, improving solubility, and enhancing target selectivity (e.g., GPCRs, ion channels). This guide provides validated, step-by-step protocols for transforming the ubiquitous building block 4-piperidone into three high-value spirocyclic classes: Spiro-hydantoins , Spiro-indolenines , and Spiro-chromanones .

Why 4-Piperidone?

4-Piperidone serves as the ideal "linchpin" ketone. Its C4 carbonyl is highly reactive toward nucleophilic attack and condensation, while the N1 position allows for facile diversification (e.g., N-Boc, N-Benzyl, N-Aryl) to modulate lipophilicity and pharmacokinetic profiles.

Decision Matrix: Selecting the Right Synthetic Pathway

Before initiating synthesis, select the pathway that aligns with your pharmacophore requirements.

Figure 1: Strategic decision tree for spirocyclic synthesis from 4-piperidone.

Detailed Experimental Protocols

Protocol A: The Bucherer-Bergs Reaction (Spiro-Hydantoins)

This is the industry-standard method for generating the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. It is robust, scalable, and tolerates various N-substituents.

Mechanism: The ketone reacts with cyanide and ammonium carbonate to form a cyanohydrin, followed by an aminonitrile, which cyclizes with CO₂ to form the hydantoin ring.[1][2][3]

Materials:

-

Substrate: N-Benzyl-4-piperidone (10 mmol)

-

Reagents: Potassium Cyanide (KCN, 20 mmol), Ammonium Carbonate ((NH₄)₂CO₃, 40 mmol)

-

Solvent: Ethanol / Water (1:1 v/v)

-

Safety Note: DANGER. KCN releases fatal HCN gas upon contact with acid. Work in a high-efficiency fume hood. Keep a cyanide antidote kit available. Bleach all waste streams to pH > 10.

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask (or sealed pressure tube for higher yields), dissolve N-benzyl-4-piperidone (1.89 g, 10 mmol) in 20 mL of Ethanol/Water (1:1).

-

Addition: Add (NH₄)₂CO₃ (3.84 g, 40 mmol) followed carefully by KCN (1.30 g, 20 mmol).

-

Reaction: Heat the mixture to 60°C for 12–18 hours.

-

Optimization Tip: If using a sealed pressure vessel (Ace Glass), heat to 90°C for 4 hours to drive the reaction to completion (prevents loss of NH₃/CO₂).

-

-

Workup: Cool the reaction to 0°C (ice bath). The product often precipitates as a white solid.

-

Isolation: Filter the solid. Wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 65–85%.

Protocol B: Fischer Indole Synthesis (Spiro-Indolenines)

This route constructs the spiro[indoline-3,4'-piperidine] core. It requires an acidic catalyst to promote the [3,3]-sigmatropic rearrangement of the hydrazone intermediate.

Materials:

-

Substrate: N-Boc-4-piperidone (10 mmol)

-

Reagent: Phenylhydrazine (11 mmol)

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH) or 10% H₂SO₄ in EtOH.

-

Safety Note: Phenylhydrazine is toxic and a skin sensitizer. Handle with gloves.

Step-by-Step Procedure:

-

Hydrazone Formation: In a 50 mL flask, mix N-Boc-4-piperidone (1.99 g, 10 mmol) and phenylhydrazine (1.19 g, 11 mmol) in Ethanol (15 mL). Stir at room temperature for 1 hour until hydrazone formation is complete (monitored by TLC).

-

Cyclization: Evaporate the ethanol. Re-dissolve the residue in Glacial Acetic Acid (10 mL).

-

Heating: Heat to 70–80°C for 3 hours.

-

Critical Control Point: Do not overheat (>100°C) as this can degrade the N-Boc group. If using N-Benzyl, reflux (118°C) is permissible.

-

-

Quenching: Pour the mixture into ice-water (50 mL). Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH 8–9.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over MgSO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Product: The initial product is often the spiro-indolenine (C=N bond). To obtain the spiro-indoline (NH, single bond), reduce the crude indolenine with NaBH₄ (2 eq) in Methanol at 0°C.

Protocol C: Kabbe Condensation (Spiro-Chromanones)

This method couples 4-piperidone with 2-hydroxyacetophenones to create spiro[chroman-2,4'-piperidine]-4-one , a scaffold found in acetyl-CoA carboxylase inhibitors.

Materials:

-

Substrate: N-Boc-4-piperidone (10 mmol)

-

Reagent: 2-Hydroxyacetophenone (10 mmol)

-

Catalyst: Pyrrolidine (5 mmol, 0.5 eq)

-

Solvent: Methanol or Toluene (with Dean-Stark trap)

Step-by-Step Procedure:

-

Mixing: Combine ketone and 2-hydroxyacetophenone in Methanol (20 mL).

-

Catalysis: Add pyrrolidine.

-

Reflux: Heat to reflux (65°C for MeOH) for 4–6 hours.

-

Mechanism Check: The reaction proceeds via a Knoevenagel condensation followed by an intramolecular Michael-type oxa-cyclization.

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with 1N HCl (to remove pyrrolidine), then brine.

-

Yield Expectation: 50–70%.

Quantitative Comparison of Methods

| Parameter | Bucherer-Bergs (Hydantoin) | Fischer Indole (Indolenine) | Kabbe (Chromanone) |

| Reaction Type | Multicomponent (MCR) | Sigmatropic Rearrangement | Condensation / Cyclization |

| Atom Economy | High | Moderate (loss of NH₃) | Moderate (loss of H₂O) |

| Typical Yield | 70–90% | 50–75% | 50–70% |

| Key Risk | Cyanide Toxicity | Acid sensitivity of PG | Polymerization of ketone |

| Primary Use | Antiepileptics, Ion Channels | GPCR Agonists/Antagonists | Metabolic Enzyme Inhibitors |

Mechanistic Visualization (Bucherer-Bergs)

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the formation of the aminonitrile.

Figure 2: Step-wise mechanism of the Bucherer-Bergs reaction.

References

- Spirocyclic Scaffolds in Drug Discovery: Source: PharmaBlock Whitepaper. "Spirocyclic Piperidines in Drug Discovery."

- Bucherer-Bergs Reaction Protocol: Source: Alfa Chemistry. "Bucherer-Bergs Reaction: Mechanism and Protocol."

-

Fischer Indole Synthesis (Spiroindolenines)

-

Kabbe Condensation (Spirochromanones)

-

Medicinal Chemistry Reviews

- Source: Strategies for the Synthesis of Spiropiperidines (White Rose Research Online).

-

URL:[Link]

Sources

Technical Application Note: 4-(Tert-butoxy)piperidine in Kinase Inhibitor Design

Executive Summary

This guide details the strategic application of 4-(tert-butoxy)piperidine (CAS: 308846-37-5) as a specialized building block in the synthesis of small-molecule kinase inhibitors. Unlike standard piperidine or morpholine tails, the tert-butoxy moiety offers a unique physicochemical profile: it functions as a metabolic shield against O-dealkylation while maintaining high lipophilicity (LogP) for membrane permeability, without the hydrogen-bond donor liability of a free hydroxyl group.

This document provides optimized protocols for incorporating this moiety via Buchwald-Hartwig amination and S_NAr reactions, alongside critical stability data regarding its sensitivity to acidic deprotection conditions.

Strategic Rationale & SAR Implications

The "Metabolic Shield" Effect

In kinase inhibitor optimization, solvent-exposed tails are often modified to improve pharmacokinetic (PK) profiles. A common liability for methoxy-substituted tails is rapid O-demethylation by hepatic Cytochrome P450 enzymes (CYPs), leading to high clearance.

The tert-butyl ether in this compound sterically hinders the alpha-carbon, effectively blocking the oxidative dealkylation pathway.

| Property | 4-Methoxypiperidine | 4-Hydroxypiperidine | This compound |

| Metabolic Stability | Low (O-demethylation risk) | High (Phase II Glucuronidation risk) | High (Steric Shield) |

| H-Bond Donor | No | Yes (Permeability penalty) | No |

| Lipophilicity | Moderate | Low | High (Improved CNS/Cell penetration) |

| Steric Bulk | Low | Low | High (Fills hydrophobic sub-pockets) |

Physicochemical Profile[1][2][3]

-

pKa (Calculated): ~10.8 (Secondary Amine).

-

LogP: ~1.8 (increases lipophilic ligand efficiency compared to 4-OH piperidine).

-

Solubility: The ether oxygen acts as a weak H-bond acceptor, aiding aqueous solubility in low pH environments (gastric) without acting as a donor.

Critical Handling: The Acid Stability Matrix

WARNING: The tert-butyl ether is acid-labile. A common failure mode in synthesis is the unintentional cleavage of the ether to an alcohol during the removal of N-Boc or other acid-sensitive protecting groups.

Stability Thresholds

-

Stable: 4M HCl in Dioxane (0°C to RT, short duration), NaOH, NaH, Pd/C hydrogenation.

-

Unstable: Neat TFA, BBr3, AlCl3, prolonged heating in acidic media.

Diagram 1: Stability & Deprotection Logic This workflow illustrates the decision process to prevent ether cleavage.

Caption: Decision tree for N-deprotection. Avoid TFA if the tert-butyl ether must be preserved.

Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Application: Coupling this compound to aryl/heteroaryl halides (Cl, Br, I). Mechanism: Pd-catalyzed C-N bond formation.

Reagents:

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: RuPhos or BrettPhos (4 mol%) – RuPhos is preferred for secondary amines.

-

Base: NaOtBu (Sodium tert-butoxide) – Compatible with the ether moiety.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step:

-

Inerting: Charge a reaction vial with Aryl Halide (1.0 equiv), this compound (1.2 equiv), NaOtBu (1.5 equiv), Pd2(dba)3, and RuPhos. Purge with Argon/Nitrogen for 5 mins.

-

Solvation: Add anhydrous Toluene (0.1 M concentration relative to halide).

-

Reaction: Seal and heat to 80–100°C for 4–12 hours. Monitor by LCMS.[1]

-

Note: Do not exceed 110°C if using a thermally labile scaffold.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad. Wash filtrate with water and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Application: Coupling to electron-deficient heteroarenes (e.g., 2-chloropyrimidine, 4-chloro-quinazoline). Mechanism: Addition-Elimination.

Reagents:

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

-

Solvent: DMF, DMSO, or NMP (Polar Aprotic).

Step-by-Step:

-

Setup: Dissolve Heteroaryl Chloride (1.0 equiv) in DMF (0.2 M).

-

Addition: Add DIPEA (2.5 equiv) followed by this compound (1.1 equiv).

-

Reaction: Stir at 60°C for 2–6 hours.

-

Optimization: If the substrate is unreactive, add CsF (1.0 equiv) to accelerate the reaction via the "halex" effect or activate the leaving group.

-

-

Workup: Pour into ice-water. If precipitate forms, filter. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Synthesis Workflow & Decision Logic

The following diagram outlines the synthetic route selection based on the electrophile properties.

Caption: Route selection guide. S_NAr is preferred for electron-deficient rings due to simpler workup.

Quality Control & Characterization

When characterizing the final compound, specific NMR signals confirm the integrity of the tert-butyl ether.

-

1H NMR (CDCl3): Look for a sharp singlet (9H) around δ 1.15 – 1.25 ppm .

-

13C NMR: The quaternary carbon of the tert-butyl group appears around δ 73–75 ppm .

-

LCMS:

-

Ionization: ESI+ usually gives strong [M+H]+.

-

Fragmentation: In-source fragmentation may show a loss of 56 Da (isobutylene) if the cone voltage is too high, mimicking the alcohol mass. Do not mistake this for synthetic failure; check using a "soft" ionization method or NMR.

-

References

-

PubChem. 4-(tert-Butyl)piperidine Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Protocols.[Link]

-

Bisel, P., et al. (2008).[2] The tert-butyl group in chemistry and biology.[3][4][5] Organic & Biomolecular Chemistry.[6] [Link]

-

Hidasová, D., & Slanina, T. (2023).[7][8] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups.[3] Journal of Organic Chemistry.[9] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. tert-Butyl Ethers [organic-chemistry.org]

Application Note: Synthesis and Evaluation of 4-Aminopiperidine Derivatives as Novel Antifungal Agents Targeting Ergosterol Biosynthesis

Abstract

The rise of fungal resistance to existing therapies necessitates the urgent development of novel antifungal agents.[1] The 4-aminopiperidine scaffold has emerged as a promising lead structure for creating new antifungals, particularly those targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2] This document provides a detailed guide for the synthesis, purification, and biological evaluation of a focused library of 4-aminopiperidine derivatives. We present a robust and reproducible protocol for synthesizing these compounds via reductive amination of N-substituted 4-piperidones. Furthermore, we outline the methodology for in vitro antifungal susceptibility testing against clinically relevant fungal species, such as Candida spp. and Aspergillus spp., and provide insights into the structure-activity relationships (SAR) that govern their efficacy.

Introduction & Design Rationale

The aliphatic heterocycles, piperidine and morpholine, are core structures in well-established antifungal drugs like amorolfine and fenpropidin.[1][2] Their mechanism of action involves the inhibition of two key enzymes in the post-squalene segment of the ergosterol biosynthesis pathway: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2).[1][2][3][4] At physiological pH, the protonated piperidine ring is thought to mimic carbocationic high-energy intermediates generated during the enzymatic reactions, thereby disrupting the synthesis of ergosterol, which is vital for fungal cell membrane integrity and function.[1][5]

The 4-aminopiperidine scaffold introduces a second protonable nitrogen atom, offering a valuable point for chemical modification to fine-tune the compound's physicochemical properties and biological activity. This design strategy aims to enhance the molecule's interaction with the target enzymes and improve its antifungal potency and spectrum. By systematically modifying the substituents at both the piperidine nitrogen (N1) and the 4-amino nitrogen (N4), we can explore the chemical space to identify candidates with superior efficacy and reduced toxicity.[1]

Structure-Activity Relationship (SAR) Insights

Based on extensive studies, several key SAR trends have been identified for the 4-aminopiperidine class of antifungals:

-

N1-Substitution: Aromatic groups, such as benzyl or phenylethyl substituents on the piperidine nitrogen, are often associated with high antifungal activity.[1]

-

N4-Substitution: The nature of the substituent on the exocyclic 4-amino group is critical. Long, linear alkyl chains, particularly an n-dodecyl (C12) chain, have demonstrated outstanding antifungal activity.[1] In contrast, shorter, branched, or cyclic alkyl groups at this position tend to diminish the compound's potency.[1]

-

N4-Amine Functionality: The presence of a secondary amine at the 4-position is crucial. Acylation of this amine to form an amide leads to a significant or complete loss of antifungal activity, highlighting the importance of the protonable nitrogen for the mechanism of action.[1]

Synthetic Workflow Overview

The primary synthetic route to access the target 4-aminopiperidine derivatives is a one-pot reductive amination reaction.[1][2][6] This robust and efficient method involves reacting a commercially available N-substituted 4-piperidone with a primary amine in the presence of a mild reducing agent, sodium triacetoxyborohydride. This approach allows for the rapid generation of a diverse library of compounds by varying the starting piperidone and amine.

Sources

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 2. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antifungal activities of aminopiperidine derivatives, novel ergosterol synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Acylation and Sulfonation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate for Accelerated Drug Discovery

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals.[1][2] Its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and solubility, and its capacity to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, make it an invaluable component in drug design.[2][3]

At the heart of many synthetic routes utilizing this scaffold is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidinemethanol.[4] This versatile building block features a primary alcohol for functionalization and a Boc (tert-butyloxycarbonyl) protecting group. The Boc group serves a dual purpose: it deactivates the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions, and it can be cleanly removed under mild acidic conditions to reveal the secondary amine for subsequent modifications.[5]

This guide provides a detailed exploration of two fundamental transformations of this key intermediate: acylation and sulfonation of the primary hydroxyl group. These reactions are critical for:

-

Lead Optimization: Creating ester and sulfonate ester libraries to probe structure-activity relationships (SAR).

-

Bioisosteric Replacement: Modifying polarity and hydrogen bonding potential.

-

Advanced Intermediate Synthesis: Converting the hydroxyl into a good leaving group (sulfonate) for nucleophilic substitution reactions, enabling the attachment of diverse molecular fragments.

These protocols are designed for researchers, medicinal chemists, and process development scientists, offering both the mechanistic rationale and field-tested, step-by-step procedures to ensure reliable and reproducible outcomes.

Acylation: Synthesis of Ester Derivatives

Acylation of the primary alcohol on N-Boc-4-piperidinemethanol provides direct access to a wide array of ester derivatives. This transformation is fundamental for modulating a compound's lipophilicity, which can significantly impact its cell permeability and overall pharmacokinetic profile.

Mechanistic Rationale

The acylation of an alcohol is a classic nucleophilic acyl substitution reaction. The hydroxyl group's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is typically facilitated by a non-nucleophilic base (e.g., triethylamine) or a nucleophilic catalyst/base (e.g., pyridine, DMAP). The base neutralizes the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. In the case of pyridine catalysis with an acyl anhydride, the mechanism can involve the formation of a highly reactive acylpyridinium ion intermediate, which is then attacked by the alcohol.[6]

Comparative Data: Common Acylation Conditions

The choice of reagents can be tailored to the specific acyl group being introduced and the scale of the reaction. Below is a summary of common conditions.

| Acylating Agent | Base | Solvent | Temp (°C) | Key Considerations |

| Acetyl Chloride | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM), THF | 0 to RT | Highly reactive and moisture-sensitive. The reaction is fast and exothermic. |

| Acetic Anhydride | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | RT | Less reactive than acetyl chloride, often requiring a catalyst (DMAP) for efficient conversion. |

| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | A standard method for introducing a benzoyl group. |

| Carboxylic Acid | DCC/DMAP or EDC/HOBt | Dichloromethane (DCM) | 0 to RT | Used when the corresponding acyl chloride is unstable or not commercially available. |

Experimental Protocol: Acetylation with Acetyl Chloride

This protocol details the synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl acetate.

Materials and Reagents:

-

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Safety Precautions:

-

Acetyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

DCM is a suspected carcinogen. Use appropriate containment and PPE.[7][8]

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

-

Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting alcohol.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless oil.

Visualization: Acylation Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 6. The mechanism of acylation of neutral Oalkyl benzohydroxamates. The formation of (Z)-acetic O-benzylarylhydroximic anhydrides and their conversion to O-benzyl N-acetylarylhydroxamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Diastereoselective Synthesis of cis-3-Methyl-4-Aminopiperidine Derivatives

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmacologically active piperidine scaffolds. It focuses on the diastereoselective construction of the cis-3-methyl-4-aminopiperidine core, a structural motif critical to the efficacy of Janus kinase (JAK) inhibitors such as Tofacitinib (Xeljanz).[1]

Executive Summary

The cis-3-methyl-4-aminopiperidine scaffold is a "privileged structure" in medicinal chemistry, most notably serving as the chiral core of the blockbuster rheumatoid arthritis drug Tofacitinib (CP-690,550).[1] Achieving the correct relative stereochemistry (typically cis or syn) between the C3-methyl and C4-amino groups is the primary synthetic challenge.[1] This guide details two validated protocols: Heterogeneous Catalytic Hydrogenation (favored for scale-up and high diastereoselectivity) and Reductive Amination (favored for library generation and diversity).[1]

Strategic Analysis of Synthetic Routes

The synthesis of 3,4-disubstituted piperidines requires controlling two contiguous stereocenters.[1] The cis-isomer is often the thermodynamic product in specific conformational locks but can be challenging to access purely via kinetic reduction.[1]

| Feature | Method A: Pyridine Hydrogenation | Method B: Reductive Amination |

| Precursor | 3-Methyl-4-aminopyridine (or salt) | 1-Benzyl-3-methylpiperidin-4-one |

| Key Reagent | Rh/C or Ru/C + H₂ (High Pressure) | Amine + NaBH(OAc)₃ / NaBH₄ |

| Selectivity | High cis selectivity (>9:[1]1) | Moderate (Mixture of cis/trans) |

| Scalability | Excellent (Industrial Standard) | Good (Lab/Pilot Scale) |

| Primary Utility | Manufacturing single target | Analog library generation |

Decision Logic for Method Selection

The following decision tree outlines the optimal synthetic pathway based on project requirements.

Figure 1: Strategic decision tree for selecting the synthesis method based on scale and diversity needs.

Detailed Protocols

Protocol A: Heterogeneous Catalytic Hydrogenation (The "Pfizer Process")

This method relies on the syn-facial addition of hydrogen across the pyridine ring. The use of a pyridinium salt (rather than the free base) activates the ring towards reduction and prevents catalyst poisoning.

Mechanism: The pyridine ring adsorbs flat onto the metal surface. Hydrogen is added from the metal face, forcing the C3-methyl and C4-amino groups to adopt a cis relationship (syn-addition).[1]

Materials:

-

Substrate: 3-Methyl-4-aminopyridine (or N-benzyl-3-methyl-4-aminopyridinium chloride).[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C).[2]

-

Solvent: Water, Methanol, or Acetic Acid.[2]

-

Equipment: High-pressure hydrogenation reactor (Parr bomb or autoclave).

Step-by-Step Procedure:

-

Salt Formation: Dissolve 3-methyl-4-aminopyridine (1.0 equiv) in MeOH. Add Benzyl chloride (1.1 equiv) dropwise.[2] Reflux for 3-4 hours to form the N-benzyl pyridinium salt.[1] Cool and filter the quaternary salt.

-

Hydrogenation:

-

Load the N-benzyl pyridinium salt (10 g) into the autoclave.

-

Add catalyst (e.g., 5% Rh/C, 1.0 g, 10 wt% loading).[2] Note: Rh is preferred for higher cis-selectivity.[1]

-

Add solvent (MeOH:H₂O 1:1, 100 mL).[2]

-

Seal and purge with N₂ (3x) and H₂ (3x).[2]

-

Pressurize to 50–60 bar (700–800 psi) H₂.

-

Heat to 60–80 °C and stir vigorously (1000 rpm) for 12–24 hours.

-

-

Workup:

-

Purification: The crude product typically has a cis:trans ratio >9:1. Recrystallization from EtOH/Et₂O can upgrade the diastereomeric purity to >99%.[1]

Protocol B: Reductive Amination (The "Lab Scale" Route)

This method utilizes the commercially available 1-benzyl-3-methylpiperidin-4-one.[1] It allows for the introduction of various amine substituents at the C4 position.

Mechanism: Formation of the imine/enamine followed by hydride reduction.[3] The stereoselectivity is governed by the approach of the hydride reagent (axial vs. equatorial attack) and the conformation of the intermediate iminium ion.

Materials:

-

Substrate: 1-Benzyl-3-methylpiperidin-4-one.[1]

-

Amine: Methylamine (2.0 M in THF) or other primary amines.[2]

-

Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₄.[2]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

Step-by-Step Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 equiv) in DCE.

-

Add the amine (1.2 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation.[2]

-

Stir at room temperature for 2 hours.

-

-

Reduction:

-

Cool the mixture to 0 °C.

-

Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise. Note: STAB is milder and minimizes side reactions compared to NaBH₄.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Quench & Extraction:

-

Separation:

-

The product will be a mixture of cis and trans isomers (typically 60:40 to 70:30 favoring cis).

-

Purification: Flash column chromatography (eluent: DCM/MeOH/NH₄OH) is required to separate the diastereomers. The cis isomer often elutes second due to higher polarity (interaction of axial/equatorial polar groups).

-

Analytical Characterization

Verifying the stereochemistry is critical. The cis and trans isomers can be distinguished by ¹H NMR coupling constants (

| Parameter | cis-Isomer (Target) | trans-Isomer |

| Conformation | Typically 3-Me (eq), 4-NHR (eq) [if (3R,4R)] | 3-Me (eq), 4-NHR (ax) |

| H3–H4 Coupling | Small | Large |

| HPLC Retention | Often more polar (shorter retention on C18) | Often less polar |